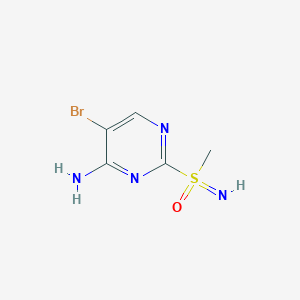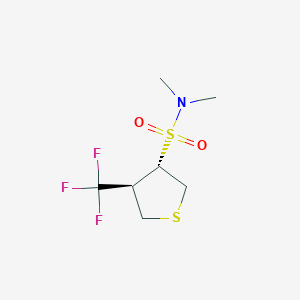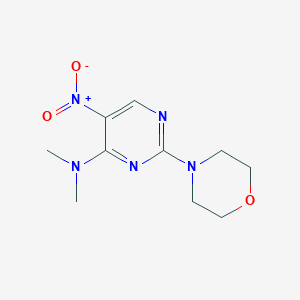![molecular formula C10H15N3O2 B6603107 methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2247103-03-1](/img/structure/B6603107.png)
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate (MAM-PPC) is a novel small molecule compound that has recently gained attention in the scientific community due to its potential applications in various areas of research. MAM-PPC has been shown to exhibit a range of biochemical and physiological effects and is currently being explored for its potential use in laboratory experiments.
Scientific Research Applications
Methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate has recently been explored for its potential applications in various areas of scientific research. It has been studied as a potential agent for the inhibition of the enzyme, phospholipase A2, which is involved in the breakdown of phospholipids in the body. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
Mechanism of Action
Methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate has been shown to act as an inhibitor of the enzyme, phospholipase A2. Phospholipase A2 is involved in the breakdown of phospholipids, which are essential components of cell membranes. By inhibiting the activity of phospholipase A2, this compound is able to prevent the breakdown of cell membranes, thus preventing the release of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines by blocking the activity of key enzymes involved in the cell cycle.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, thus preventing the breakdown of cell membranes and the release of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines by blocking the activity of key enzymes involved in the cell cycle.
Advantages and Limitations for Lab Experiments
Methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate has several advantages for use in laboratory experiments. It is a small molecule compound, which makes it easy to handle and store. Additionally, it has a relatively low cost and is widely available. However, there are some limitations to its use in laboratory experiments. It is sensitive to light and heat, which can reduce its efficacy. Additionally, its effects may be limited to certain cell types, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate. It could be studied for its potential use as an anti-viral agent, as it has been shown to inhibit certain viruses in laboratory experiments. Additionally, it could be studied for its potential use as an anti-fungal agent, as it has been shown to inhibit the growth of certain fungal species. Additionally, it could be studied for its potential use as an anti-bacterial agent, as it has been shown to inhibit the growth of certain bacterial species. Finally, it could be studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals in laboratory experiments.
Synthesis Methods
Methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized using a three-step reaction process. The first step involves the reaction of pyridine-3-carboxylic acid with 4-chloro-2-nitroaniline to form 4-chloro-2-nitropyridine-3-carboxylic acid. The second step involves the reaction of 4-chloro-2-nitropyridine-3-carboxylic acid with formaldehyde to form this compound. The third and final step involves the reaction of this compound with sodium hydroxide to form the final product, this compound.
properties
IUPAC Name |
methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)9-7(6-11)12-13-5-3-2-4-8(9)13/h2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUUVNTWNMKBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2N=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)



![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)

![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
